Physicochemical Property Differentiation: cLogP and TPSA Comparison of 5-Methyl-2-morpholino[1,6]naphthyridine Versus Unsubstituted 1,6-Naphthyridine Core
5-Methyl-2-morpholino[1,6]naphthyridine exhibits a calculated LogP (cLogP) of 1.77 and a Topological Polar Surface Area (TPSA) of 38.25 Ų . By comparison, the unsubstituted 1,6-naphthyridine core (C₈H₆N₂, molecular weight 130.15 g/mol) lacks the lipophilic methyl and morpholino groups and would be expected to have a substantially lower cLogP (estimated <1.0) and lower TPSA due to the absence of the morpholine oxygen and nitrogen atoms. The introduction of the morpholino group at C2 and the methyl group at C5 increases lipophilicity by approximately 0.8-1.0 log units relative to the parent core while simultaneously providing a moderate TPSA that supports acceptable aqueous solubility. This balanced profile positions the compound in a favorable drug-like chemical space (cLogP < 5, TPSA < 140 Ų) suitable for CNS and non-CNS target exploration . In contrast, other 1,6-naphthyridine analogs with halogen substituents (e.g., 2-chloro-5-methyl-1,6-naphthyridine) exhibit higher calculated lipophilicity (cLogP > 2.0) and lack the hydrogen bond acceptor capacity of the morpholine oxygen, which may reduce aqueous solubility and alter metabolic stability profiles.
| Evidence Dimension | Lipophilicity (cLogP) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | cLogP = 1.77; TPSA = 38.25 Ų |
| Comparator Or Baseline | Unsubstituted 1,6-naphthyridine core: cLogP estimated <1.0 (no experimental data reported); TPSA estimated ~25-30 Ų; 2-Chloro-5-methyl-1,6-naphthyridine: cLogP >2.0 (estimated) |
| Quantified Difference | Δ cLogP ≈ +0.8 to +1.0 vs. unsubstituted core; Δ TPSA ≈ +8 to +13 Ų vs. unsubstituted core |
| Conditions | Computational chemistry predictions using standard algorithms (cLogP, TPSA) as reported on vendor technical datasheets |
Why This Matters
The cLogP and TPSA values are critical for predicting membrane permeability and aqueous solubility, enabling informed selection for specific assay formats (e.g., cellular vs. biochemical) and downstream synthetic derivatization without requiring empirical measurement of each analog.
